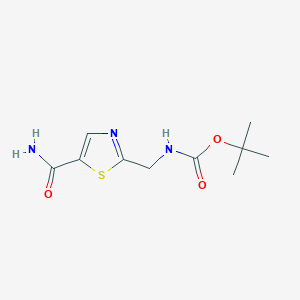

tert-Butyl ((5-carbamoylthiazol-2-yl)methyl)carbamate

Description

tert-Butyl ((5-carbamoylthiazol-2-yl)methyl)carbamate is a carbamate-protected thiazole derivative characterized by a tert-butoxycarbonyl (Boc) group attached to a methylamine side chain on a thiazole ring. The thiazole ring is substituted at position 5 with a carbamoyl group (-CONH₂), which confers polar and hydrogen-bonding properties. Its Boc-protected amine allows for selective deprotection in multi-step syntheses, making it valuable in drug development pipelines .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(5-carbamoyl-1,3-thiazol-2-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S/c1-10(2,3)16-9(15)13-5-7-12-4-6(17-7)8(11)14/h4H,5H2,1-3H3,(H2,11,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRKEBOMLGGNJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(S1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-carbamoylthiazol-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method is the reaction of tert-butyl carbamate with 2-bromo-5-methylthiazole in the presence of a base such as cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((5-carbamoylthiazol-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests significant potential in medicinal chemistry, particularly in drug design aimed at targeting various diseases.

Antimicrobial Activity :

Research indicates that compounds containing thiazole rings exhibit significant activity against various pathogens. The presence of the thiazole moiety in tert-butyl ((5-carbamoylthiazol-2-yl)methyl)carbamate enhances its potential as an antimicrobial agent.

Anticancer Properties :

Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. This compound's ability to interact with biological targets makes it a candidate for further pharmacological exploration.

Biological Interaction Studies

Interaction studies focus on understanding the binding affinity of this compound to various biological targets. These investigations are crucial for elucidating its mechanism of action and potential side effects.

Case Study 1: Anticancer Activity

A study investigated the effects of thiazole derivatives on cancer cell lines, demonstrating that compounds similar to this compound significantly reduced cell viability in vitro. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways, highlighting its potential as an anticancer therapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of this compound against a range of bacterial strains. Results indicated that this compound exhibited notable antibacterial activity, suggesting its utility in developing new antimicrobial agents.

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various Bacteria | Significant inhibition of growth | |

| Anticancer | Cancer Cell Lines | Induction of apoptosis | |

| Cytotoxicity | Normal Cell Lines | Minimal toxicity observed |

Mechanism of Action

The mechanism of action of tert-Butyl ((5-carbamoylthiazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor by binding to the active site of enzymes, preventing substrate access and subsequent catalytic activity. The thiazole ring and carbamate group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

tert-Butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate

tert-Butyl (5-(hydroxymethyl)thiazol-2-yl)carbamate

tert-Butyl (5-bromothiazol-2-yl)carbamate

- Structure : Bromine atom at position 5.

- Similarity Score : 0.76 (compared to the target compound).

- Impact : Bromine enhances electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Synthesis : Prepared via bromination of precursor thiazoles, as described in J. Med. Chem. protocols .

Variations in the Carbamate Group

tert-Butyl (5-acetyl-4-methylthiazol-2-yl)(methyl)carbamate

tert-Butyl (5-nitrothiazol-2-yl)carbamate

- Structure : Nitro group at position 5.

- Molecular Weight : 245.26 g/mol.

- Impact : Nitro groups are electron-withdrawing, increasing reactivity toward reduction or nucleophilic substitution.

- Hazard: Potential genotoxicity due to nitroarene metabolites .

Data Tables: Comparative Analysis

Table 1. Substituent Effects on Physicochemical Properties

*Estimated based on molecular formula.

Biological Activity

Tert-Butyl ((5-carbamoylthiazol-2-yl)methyl)carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

- Chemical Formula : C₁₁H₁₄N₂O₃S

- Molecular Weight : 258.31 g/mol

The thiazole moiety is particularly significant in drug design due to its involvement in various biological processes.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole structures exhibit notable antimicrobial properties. For instance, derivatives of thiazole have been shown to inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways . The specific activity of this compound against different bacterial strains needs further investigation, but its structural framework suggests potential efficacy.

Anti-inflammatory Properties

Thiazole derivatives have also been implicated in anti-inflammatory responses. Research has demonstrated that certain thiazole compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . this compound may exhibit similar effects, contributing to its potential therapeutic applications in inflammatory diseases.

Neuroprotective Effects

Emerging evidence suggests that compounds with thiazole structures may possess neuroprotective properties. Studies on related compounds have shown their ability to reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease . The neuroprotective mechanisms often involve the inhibition of amyloid-beta aggregation and modulation of cholinergic pathways, which could be relevant for this compound.

Case Studies

- In Vitro Studies : In laboratory settings, this compound has been evaluated for its effects on various cell lines. Preliminary results indicate that it may inhibit cell proliferation in certain cancer cell lines, suggesting potential as an anticancer agent.

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of related thiazole compounds. These studies often reveal insights into the bioavailability and systemic effects of such compounds, which could inform future research on this compound.

Data Summary

Q & A

Q. What degradation pathways dominate under acidic conditions, and how can they be suppressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.